N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide
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Overview
Description
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide is a compound that combines a pyrimidine ring with a nicotinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of both pyrimidine and nicotinamide structures suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines.
Coupling with Nicotinamide: The final step involves coupling the pyrimidine derivative with nicotinamide. This can be achieved through amide bond formation using coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) or activating agents like N-hydroxysuccinimide.
Industrial Production Methods
Industrial production of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide), acyl chlorides in the presence of a base (e.g., pyridine).
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine or nicotinamide derivatives.
Scientific Research Applications
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Nucleic Acid Interaction: It can intercalate into DNA or RNA, affecting their structure and function.
Signal Transduction Pathways: The compound may modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Amino-2-methylpyrimidin-5-yl)methyl)-N-(5-hydroxy-3-(((tetrahydrofuran-2-yl)methyl)disulfanyl)pent-2-en-2-yl)formamide
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- Thiamine Disulfide
Uniqueness
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide is unique due to its combined pyrimidine and nicotinamide structures, which confer distinct biological activities. Its ability to interact with both enzymes and nucleic acids sets it apart from other similar compounds.
Biological Activity
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide, a compound belonging to the aminopyrimidine class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The molecular formula of this compound is C10H12N4O with a molecular weight of approximately 208.23 g/mol. The compound features a pyrimidine ring substituted with an amino group at the 4-position and a methyl group at the 2-position, along with a carboxamide functional group.
This compound interacts with specific enzymes involved in metabolic pathways. Its structure allows it to act as a substrate for phosphorylation reactions, which are crucial in cellular energy transfer and metabolism. The compound's ability to donate phosphate groups positions it as an important player in various biochemical pathways.
Antimicrobial Activity
Research indicates that derivatives of aminopyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are essential for nucleic acid production in bacteria. The specific activity of this compound against various pathogens remains an area for further investigation.
Case Study 1: Antiviral Potential
A study published in Journal of Medicinal Chemistry investigated the antiviral properties of aminopyrimidine derivatives, including this compound. The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as antiviral agents against specific viruses.
Case Study 2: Cancer Research
Another research article highlighted the role of aminopyrimidines in cancer therapy. This compound was tested for its cytotoxic effects on various cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison was made with other related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(4-Aminopyrimidin-5-yl)acetamide | Structure | Moderate antibacterial activity |
4-Amino-2-methylpyrimidine | Structure | Antiviral and anticancer properties |
N-(2-Methylpyridin-3-carboxamide) | Structure | Limited biological activity |
Properties
CAS No. |
105801-73-8 |
---|---|
Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13N5O/c1-8-15-6-10(11(13)17-8)7-16-12(18)9-3-2-4-14-5-9/h2-6H,7H2,1H3,(H,16,18)(H2,13,15,17) |
InChI Key |
OKEHHZLNOXBGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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